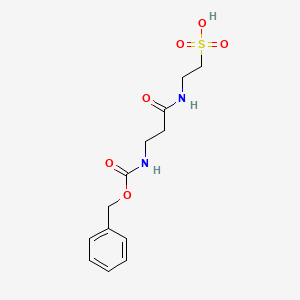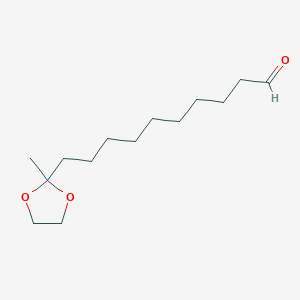
10-(2-Methyl-1,3-dioxolan-2-YL)decanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-Methyl-1,3-dioxolan-2-YL)decanal is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 10-(2-Methyl-1,3-dioxolan-2-YL)decanal typically involves the reaction of decanal with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the dioxolane ring. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
10-(2-Methyl-1,3-dioxolan-2-YL)decanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Scientific Research Applications
10-(2-Methyl-1,3-dioxolan-2-YL)decanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is explored for its potential use in drug development and as a precursor for synthesizing pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 10-(2-Methyl-1,3-dioxolan-2-YL)decanal involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
10-(2-Methyl-1,3-dioxolan-2-YL)decanal can be compared with similar compounds such as:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in fragrances and flavors, this compound has a similar dioxolane ring but differs in its ester functional group.
2-Methyl-1,3-dioxolane: This compound is simpler in structure and is used as a solvent and reagent in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable in various applications.
Properties
CAS No. |
89037-03-6 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
10-(2-methyl-1,3-dioxolan-2-yl)decanal |
InChI |
InChI=1S/C14H26O3/c1-14(16-12-13-17-14)10-8-6-4-2-3-5-7-9-11-15/h11H,2-10,12-13H2,1H3 |
InChI Key |
DMCKEXFMJFGXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


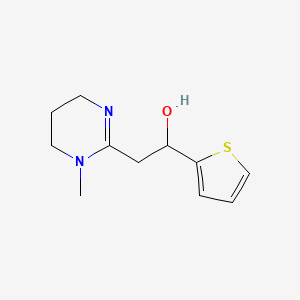
![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane](/img/structure/B14147335.png)
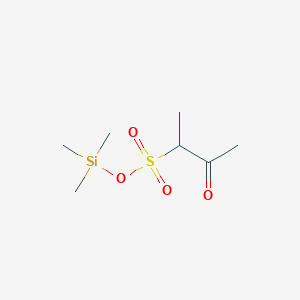
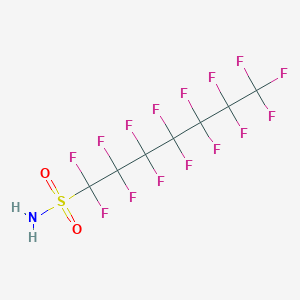

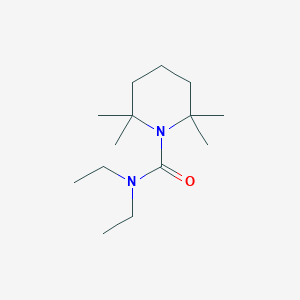
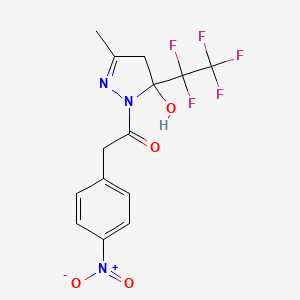


![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)
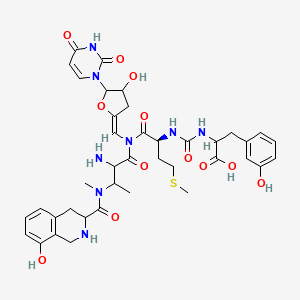
![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
